

Application Note: Development of Quinoline-4-Carboxamides for Antimalarial Studies

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Compound of Interest

1,4-Dihydro-1,2-dimethyl-4-oxo-3quinolinecarboxylic acid

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control efforts, necessitating the discovery of new antimalarial agents with novel mechanisms of action.[1] The quinoline-4-carboxamide scaffold has been identified as a promising starting point for the development of new antimalarials.[2] This class of compounds has shown potent activity against multiple life-cycle stages of the malaria parasite.[1][3]

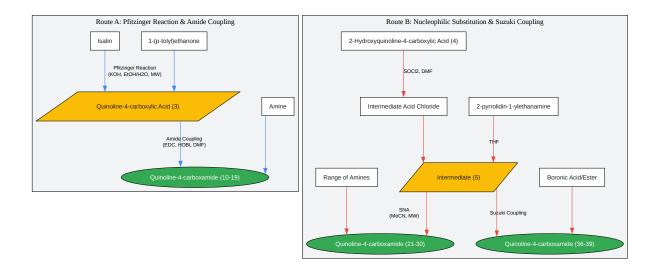
A notable example from this class is DDD107498, which emerged from a phenotypic screen against the blood stage of P. falciparum.[4] This compound and its analogues exhibit a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis.[1][3] This document provides an overview of the development process, including synthesis strategies, biological evaluation protocols, and key structure-activity relationship (SAR) data for this compound series.

Synthesis of Quinoline-4-Carboxamides

The synthesis of quinoline-4-carboxamides can be achieved through several routes. A common method involves the Pfitzinger reaction to construct the quinoline core, followed by amide



coupling.[1][3] An alternative strategy employs nucleophilic aromatic substitution and Suzuki coupling for diversification.[1][3]



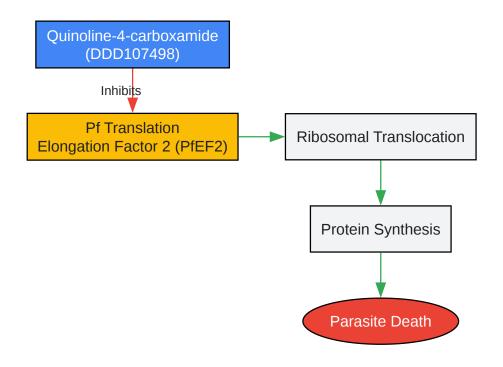
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Caption: General synthetic routes for quinoline-4-carboxamides.[1][3]

Mechanism of Action: Targeting Protein Synthesis

The primary target of the advanced quinoline-4-carboxamide series, including the preclinical candidate DDD107498, is the Plasmodium falciparum elongation factor 2 (PfEF2).[1][3][5] PfEF2 is a vital enzyme that mediates the translocation step of ribosome during protein synthesis. By inhibiting PfEF2, these compounds effectively halt protein production, leading to parasite death.[1][4] This mechanism is novel among current antimalarial drugs, making it a valuable tool against resistant parasite strains.[1][3]





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Caption: Mechanism of action via inhibition of PfEF2.[1][3]

Data Presentation

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

The following table summarizes the in vitro activity of selected quinoline-4-carboxamides against the chloroquine-sensitive 3D7 strain of P. falciparum and a human cell line (MRC-5) to determine selectivity.



Compound	R³ Substituent	P. falciparum (3D7) EC₅o (nM)[1]	MRC-5 EC ₅₀ (μΜ)[1]	Selectivity Index (MRC- 5/Pf 3D7)[1]
1 (Hit)	-	120	>13	>108
25	3-(4- methylpiperazin- 1-yl)propyl	68	18	265
27	4- morpholinobutyl	4	18	4500
30	4-(4- methylpiperazin- 1-yl)butyl	6	15	2500
2 (DDD107498)	(R)-3-methyl-4- morpholinobutyl	1	10	10000
41	(S)-3-methyl-4- morpholinobutyl	4	18	4500

Table 2: In Vivo Efficacy in P. berghei Mouse Model

The in vivo efficacy was evaluated in a P. berghei-infected mouse model with compounds administered orally once a day for four days.



Compound	Dose (mg/kg)	Parasitemia Reduction (%)[1]	ED ₉₀ (mg/kg)[1]
25	30	93	-
27	30	>99	2.6
2 (DDD107498)	1	>99	<1
40	1	>99	<1
41	1	>99	<1
43	1	>99	<1
44	1	>99	<1

Table 3: Pharmacokinetic Properties in Rats

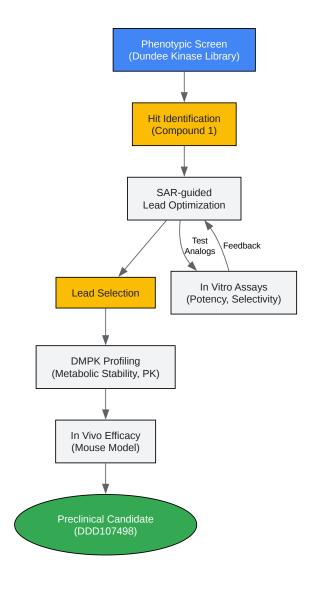
Pharmacokinetic (PK) profiles were assessed in Sprague Dawley rats to evaluate drug-like properties.

Compound	IV Clearance (mL/min/kg)[3]	Oral Bioavailability (F%)[3]	Half-life (h)[3]
2 (DDD107498)	18	84	4
41	32	33	8

Experimental ProtocolsDrug Discovery and Evaluation Workflow

The development process follows a standard drug discovery pipeline, from initial screening to preclinical assessment.





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Caption: Workflow for discovery and development of quinoline-4-carboxamides.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol is used to determine the 50% effective concentration (EC₅₀) of compounds against the blood stage of P. falciparum.[6]

• Parasite Culture: Maintain P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Culture medium should be RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and human serum or Albumax.



- Assay Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO) and add to a 96-well microplate.
- Incubation: Add synchronized ring-stage parasites at approximately 0.5% parasitemia and 1% hematocrit to the wells. Incubate the plates for 96 hours under the culture conditions described above.[6]
- Lysis and Staining: After incubation, freeze the plates at -80°C. Thaw the plates and add SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse erythrocytes and SYBR Green I dye, which fluoresces upon binding to parasite DNA.
- Fluorescence Reading: Incubate the plates in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
- Data Analysis: Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., human MRC-5 lung fibroblasts or HepG2 liver cells) to determine the 50% cytotoxic concentration (CC_{50}) .[7][8][9]

- Cell Culture: Culture the chosen mammalian cell line in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Preparation: Seed cells into a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compounds to the wells.
- Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7][9] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.



- Crystal Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]
- Absorbance Reading: Measure the optical density at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate CC₅₀ values by plotting cell viability against compound concentration. The selectivity index (SI) is then calculated as CC₅₀ / EC₅₀.

Protocol 3: In Vivo Efficacy (4-Day Suppressive Test)

This protocol evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria, typically using Plasmodium berghei.[1][4]

- Infection: Inoculate mice (e.g., female BALB/c) intravenously or intraperitoneally with P. berghei-infected erythrocytes.
- Compound Administration: A few hours post-infection (Day 0), begin oral administration of the test compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).
- Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
 Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.
- Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group. Determine the effective dose that reduces parasitemia by 90% (ED₉₀).[5]
- Survival Monitoring (Optional): Monitor the mice daily for survival to assess the long-term efficacy of the treatment.

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